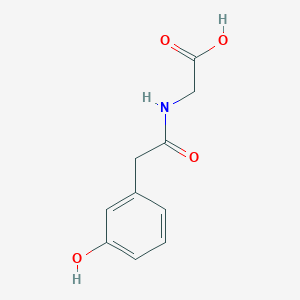
N-(3-Hydroxyphenylacetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxyphenylacetyl)glycine, commonly known as NHPAG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NHPAG is a derivative of glycine, an amino acid that plays an essential role in the human body. The compound has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of NHPAG is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which can damage neurons and lead to neurodegeneration. NHPAG also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
NHPAG has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting apoptosis, and improving mitochondrial function. The compound has also been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are essential for proper brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NHPAG in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using NHPAG is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving NHPAG. One area of interest is the potential use of NHPAG in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of NHPAG and to identify potential drug targets for the development of novel therapeutics. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NHPAG in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
N-(3-Hydroxyphenylacetyl)glycine is a compound that has shown significant potential for the treatment of various neurological disorders. The compound possesses neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for therapeutic development. Further research is needed to fully understand the mechanism of action of NHPAG and to evaluate its safety and efficacy in humans. However, the current evidence suggests that NHPAG could be a valuable addition to the arsenal of drugs used to treat neurological disorders.
Méthodes De Synthèse
NHPAG can be synthesized through a multistep process involving the reaction between 3-hydroxyphenylacetic acid and glycine. The reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which results in the formation of NHPAG. The synthesis of NHPAG has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
NHPAG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation, which are key factors in the development of these disorders. NHPAG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[2-(3-hydroxyphenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBGKNQHLRGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3-Hydroxyphenyl)acetyl]amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
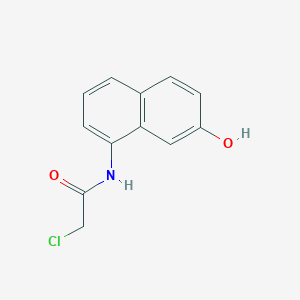
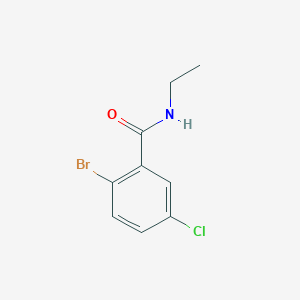
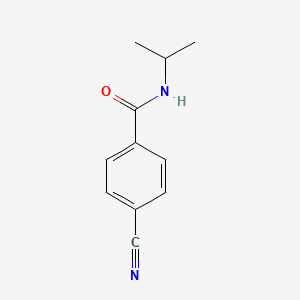

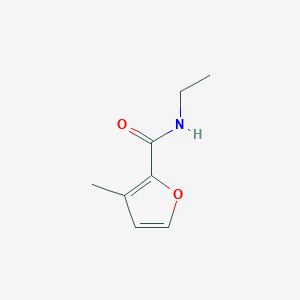
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
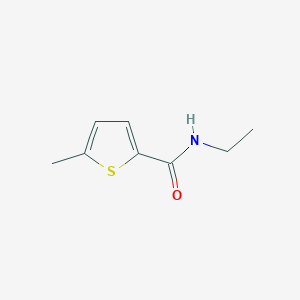
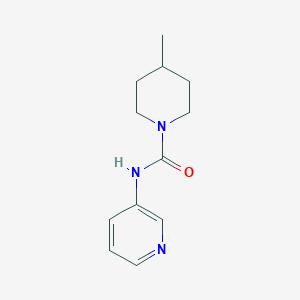
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)